2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
Description
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide is an organic compound with a complex structure that includes a bromo-substituted phenoxy group, a formyl group, and a cyclohexylacetamide moiety
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h4,7-9,11,14H,2-3,5-6,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYWEXIFKWEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the bromination of a phenol derivative, followed by formylation to introduce the formyl group The resulting intermediate is then reacted with an appropriate acylating agent to form the acetamide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
- 2-(4-fluoro-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
- 2-(4-iodo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide is unique due to the presence of the bromo group, which can participate in specific interactions not possible with other halogens. This can result in different biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
Activité Biologique
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 354.24 g/mol
- CAS Number : 1180866-36-7
Biological Activity Overview
The biological activity of 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide has been investigated in various studies, highlighting its interactions with specific biological targets.
Pharmacological Properties
- Antinociceptive Effects : Similar compounds have shown significant antinociceptive effects, suggesting that 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide may also exhibit pain-relieving properties. For instance, related structures demonstrated high affinity for sigma receptors, which are implicated in pain modulation .
- Receptor Binding Affinity : The compound's structure suggests potential interactions with sigma receptors. Studies on similar compounds indicate that modifications in the side chains can enhance selectivity and binding affinity towards σ1 receptors, which play a role in various neurological processes .
- Anti-inflammatory Activity : Compounds with similar structural motifs have been noted for their anti-inflammatory properties. The presence of the bromine atom and the phenoxy group may contribute to such activities by modulating inflammatory pathways.
The precise mechanism of action for 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide remains to be fully elucidated; however, it is hypothesized that:
- The bromine substituent may enhance lipophilicity, facilitating membrane penetration and receptor interaction.
- The phenoxy group could interact with specific protein targets involved in pain and inflammation pathways.
In Vitro Studies
Research on structurally similar compounds has indicated that they can effectively inhibit certain enzymatic activities linked to inflammatory responses. For example:
- Binding Assays : Compounds structurally related to 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide have shown promising results in binding assays against sigma receptors, suggesting that this compound may follow a similar trend .
Data Table: Comparison of Biological Activities
| Compound | Receptor Affinity (Ki, nM) | Antinociceptive Effect | Anti-inflammatory Activity |
|---|---|---|---|
| 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide | TBD | TBD | TBD |
| Compound A (related structure) | 42 (σ1 receptor) | Significant reduction in pain | Yes |
| Compound B (related structure) | TBD | Moderate reduction in pain | Yes |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide?
A multi-step synthesis is typically employed:
- Step 1 : Bromination of 2-formylphenol derivatives to introduce the 4-bromo substituent, followed by protection of the formyl group if necessary.
- Step 2 : Etherification via nucleophilic substitution to attach the phenoxy group to an acetamide backbone.
- Step 3 : Coupling with 4-methylcyclohexylamine under amide bond-forming conditions (e.g., using EDCI/HOBt or DCC). Characterization via /-NMR and LC-MS is critical to confirm purity and structure .
Q. How should researchers handle safety protocols for this compound during synthesis?
- Inhalation/Contact : Use fume hoods, gloves, and protective eyewear. Wash skin immediately with soap/water if exposed .
- First Aid : For accidental ingestion, rinse mouth and consult a physician. For eye contact, flush with water for ≥15 minutes .
- Storage : Keep in a cool, dry environment away from oxidizing agents due to the bromine and formyl functional groups .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : -NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and the formyl proton (δ ~9.8 ppm). -NMR for carbonyl (C=O) signals (~165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~423–425 Da).
- FT-IR : Peaks at ~1680 cm (amide C=O) and ~1700 cm (formyl C=O) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to grow suitable crystals.
- Data Collection : Analyze bond lengths (e.g., C-Br ~1.9 Å) and torsion angles to confirm steric effects from the 4-methylcyclohexyl group. Compare with analogous structures like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, which crystallizes in a triclinic system (space group ) with -factor <0.05 .
- Contradictions : Discrepancies in predicted vs. observed dihedral angles may arise from intramolecular hydrogen bonding (e.g., formyl O⋯H-N interactions) .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation via reaction with HCl/NaOH.
- Lipophilicity : LogP calculations (~3.5–4.0) suggest moderate permeability; consider prodrug derivatization (e.g., esterification of the formyl group) to improve absorption .
- In Vitro Assays : Screen against cytochrome P450 enzymes to assess metabolic stability, referencing protocols for brominated acetamide analogs .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Core Modifications : Replace the 4-methylcyclohexyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding.
- Functional Group Tweaks : Substitute the formyl group with a nitro or amino moiety to evaluate electronic effects.
- Data Interpretation : Cross-reference bioactivity data from analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide, which showed improved antimicrobial activity with triazole incorporation .
Q. How should researchers address discrepancies in spectral data across studies?
- Validation : Replicate synthesis under inert atmospheres (N/Ar) to rule out oxidation byproducts.
- Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data.
- Case Study : Inconsistent -NMR signals for the formyl proton may arise from solvent polarity or tautomerism; use DMSO-d for consistent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
